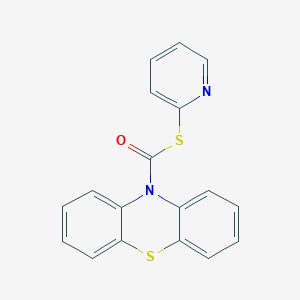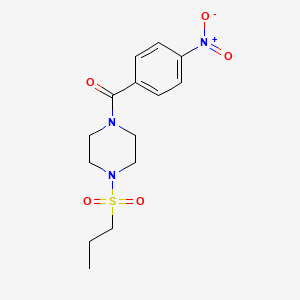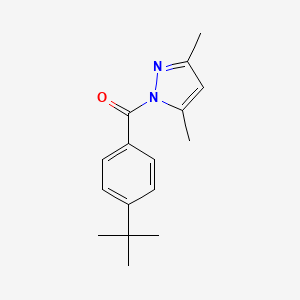![molecular formula C18H21FN2O3 B5571898 5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" involves complex organic reactions, where chiral auxiliary-bearing isocyanides have been utilized as synthons in asymmetric synthesis. High fluorescence quantum yields have been observed in the products, suggesting the intricate nature of their synthesis and the importance of specific substituents and reaction conditions for achieving desired outcomes (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" has been elucidated through X-ray crystallography, showcasing the importance of dihedral angles and intramolecular hydrogen-bonding in stabilizing the structure. This analysis provides insight into the spatial arrangement of atoms within the molecule and its implications for reactivity and interaction with biological targets (Fun et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves their participation in various reactions, such as the Mitsunobu reaction, showcasing the versatility of these molecules in synthetic chemistry. These reactions highlight the ability to form new bonds and introduce functional groups, enhancing the molecules' utility in further chemical modifications (Iranpoor et al., 2010).
Physical Properties Analysis
The physical properties of compounds analogous to "5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole" include their solubility, melting point, and fluorescence characteristics. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (Saleem et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Fluorinated compounds, particularly those with a 4-fluorobenzyl component, have been synthesized and evaluated for their antimicrobial properties. A study by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, demonstrating enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the fluorine atom notably contributed to the antimicrobial efficacy of these compounds Desai, N., Rajpara, K. M., & Joshi, V. V. (2013).
Cancer Research
In cancer research, fluorinated 2-arylbenzothiazoles have shown promising results as antitumor agents. These compounds display potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Wang et al. (2006) highlighted the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, suggesting their potential application as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers Wang, M., Gao, M., Mock, B., Miller, K., Sledge, G., Hutchins, G., & Zheng, Q. (2006).
Enzyme Inhibition
Fluorobenzamides containing thiazole and thiazolidine moieties have been explored for their enzyme inhibitory activities. Liu et al. (2012) reported on the synthesis of (oxdi/tri)azoles derivatives containing 1,2,3-thiadiazole or methyl moiety, showing excellent inhibitory activity against ketol-acid reductoisomerase, an enzyme crucial for plant growth. This indicates potential applications in the development of novel herbicides Liu, X.-h., Pan, L., Weng, J., Tan, C., Li, Y.-h., Wang, B., & Li, Z. (2012).
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12(2)7-15-8-17(24-20-15)18(22)21-9-16(10-21)23-11-13-3-5-14(19)6-4-13/h3-6,8,12,16H,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJZQBAPWDRLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CC(C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-Fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)